2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
Description
Its structure features a benzimidazole core linked via a methyl group to a piperazine ring, which is further connected to an acetamide moiety substituted with a 3-chloro-4-methylphenyl group. This molecular architecture positions it within a class of compounds explored for enzyme inhibition (e.g., ACAT-1), anti-cancer, and antimicrobial activities .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O/c1-15-6-7-16(12-17(15)22)23-21(28)14-27-10-8-26(9-11-27)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12H,8-11,13-14H2,1H3,(H,23,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYDXKSXJBNSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the acetamide group through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while substitution of the chloro group could yield various substituted derivatives .
Scientific Research Applications
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the acetamide group may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride)
- Structural Differences :
- Linker : K-604 employs a thioethyl bridge between the benzimidazole and piperazine, whereas the target compound uses a methyl linker. This impacts flexibility and electronic properties .
- Aryl Acetamide : K-604’s pyridine ring (6-methyl-2,4-bis(methylthio)) enhances aqueous solubility compared to the target compound’s 3-chloro-4-methylphenyl group .
- Pharmacokinetics: K-604 exhibits superior metabolic stability due to its bis(methylthio)pyridine substituent, with four major metabolites identified in preclinical studies .
BLD Pharm 133825-80-6 (Dihydrochloride Derivative)
- This analogue shares the benzimidazole-thioethyl-piperazine backbone with K-604 but lacks the bis(methylthio)pyridine substitution. It highlights the critical role of the pyridine moiety in ACAT-1 inhibition efficacy .
Benzimidazole-Triazole/Thiazole Hybrids
Compound 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide)
- Activity: Demonstrates 68.23% quorum sensing inhibition at 250 µM against Pseudomonas aeruginosa, attributed to the electron-withdrawing nitro group enhancing target binding .
- Structural Contrast : Replaces the piperazine-acetamide scaffold with a triazole ring, reducing molecular weight but limiting ACAT-1 affinity compared to the target compound .
Compound 5c (2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide)
- Incorporates a thiazole-sulfonamide group, showing dual analgesic and anti-inflammatory activities (IC₅₀: 12.3 µM for COX-2 inhibition). The thiazole ring enhances metabolic stability but reduces solubility relative to the target compound’s chloro-methylphenyl acetamide .
Piperazine-Based Derivatives with Varied Substitutions
VU0155069 (CAS 1130067-06-9)
- Features a pyridine-linked piperidine and chloro-oxo-benzimidazole structure.
Compound 12 (3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-dimethylaminophenyl)thiazolidin-4-one)
- Combines benzimidazole with a thiazolidinone ring, showing anti-cancer activity via apoptosis induction.
Comparative Data Table
Key Findings and Implications
- Linker Optimization : Thioethyl (K-604) vs. methyl linkers influence solubility and metabolic stability. The methyl group in the target compound may reduce oxidation susceptibility compared to thioether bonds .
- Aryl Substitutions : Electron-withdrawing groups (e.g., nitro in 6p) enhance antibacterial activity, while lipophilic groups (e.g., chloro-methylphenyl) may improve CNS penetration for neurological targets .
- Clinical Potential: K-604’s progression to clinical trials underscores the importance of pyridine substituents in ACAT-1 inhibition, a feature absent in the target compound, suggesting a need for structural refinement .
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to synthesize existing research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzimidazole moiety linked to a piperazine ring and an acetamide group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related benzimidazole compounds, suggesting that modifications to the piperazine and acetamide groups can enhance activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 10 | 0.30 | Candida albicans |
The minimum inhibitory concentration (MIC) values indicate significant antimicrobial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been explored in various studies. The compound's structural characteristics, particularly the presence of the benzimidazole ring, are thought to contribute to its cytotoxic effects.
Case Study: In Vitro Evaluation
In a study involving human cancer cell lines (e.g., HCC827 and NCI-H358), the compound exhibited promising results with IC50 values indicating effective inhibition of cell proliferation:
- IC50 Values :
- HCC827:
- NCI-H358:
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the piperazine and phenyl rings have shown varying degrees of activity:
Table 2: Structure-Activity Relationship Insights
| Modification | Activity Change | Remarks |
|---|---|---|
| Methyl on piperazine | Increased | Enhances interaction with target proteins |
| Chlorine on phenyl | Moderate | Potentially increases lipophilicity |
| Acetamide group | Essential | Critical for binding affinity |
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols across labs?
- Methodological Answer :
- Detailed Reaction Logs : Document solvent batch, humidity, and stirring speed, which can impact yields .
- Collaborative Validation : Share intermediates (e.g., piperazine precursors) between labs for cross-testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
